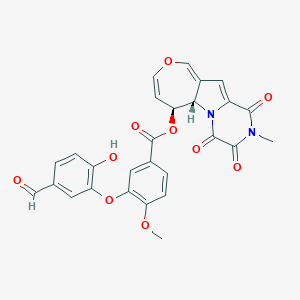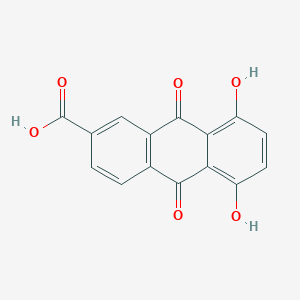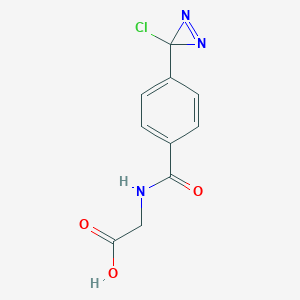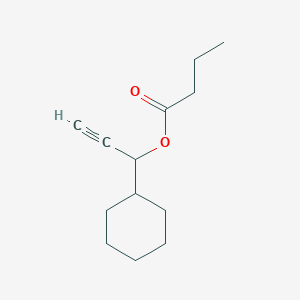
1-cyclohexylprop-2-ynyl butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanemethanol, alpha-ethynyl-, butyrate is an organic compound with the molecular formula C13H20O2 It is a derivative of cyclohexanemethanol, where the hydroxyl group is esterified with butyric acid and an ethynyl group is attached to the alpha position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexanemethanol, alpha-ethynyl-, butyrate typically involves the esterification of cyclohexanemethanol with butyric acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The ethynyl group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: In an industrial setting, the production of Cyclohexanemethanol, alpha-ethynyl-, butyrate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and automated systems ensures consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclohexanemethanol, alpha-ethynyl-, butyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed.
Major Products:
Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.
Reduction: Conversion to cyclohexanemethanol derivatives.
Substitution: Formation of substituted cyclohexanemethanol derivatives.
Applications De Recherche Scientifique
Cyclohexanemethanol, alpha-ethynyl-, butyrate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of Cyclohexanemethanol, alpha-ethynyl-, butyrate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in covalent bonding with nucleophilic sites on enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Cyclohexanemethanol: A precursor to Cyclohexanemethanol, alpha-ethynyl-, butyrate, lacking the ethynyl and butyrate groups.
Cyclohexylmethanol: Similar structure but without the ethynyl group.
Cyclohexanone: An oxidized form of cyclohexanemethanol.
Uniqueness: Cyclohexanemethanol, alpha-ethynyl-, butyrate is unique due to the presence of both the ethynyl and butyrate groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
100532-46-5 |
|---|---|
Formule moléculaire |
C13H20O2 |
Poids moléculaire |
208.3 g/mol |
Nom IUPAC |
1-cyclohexylprop-2-ynyl butanoate |
InChI |
InChI=1S/C13H20O2/c1-3-8-13(14)15-12(4-2)11-9-6-5-7-10-11/h2,11-12H,3,5-10H2,1H3 |
Clé InChI |
GOBXATJYRZJYRP-UHFFFAOYSA-N |
SMILES |
CCCC(=O)OC(C#C)C1CCCCC1 |
SMILES canonique |
CCCC(=O)OC(C#C)C1CCCCC1 |
Synonymes |
Cyclohexanemethanol, alpha-ethynyl-, butyrate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-5-amino-2-[[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B10123.png)
![4-[4-(Methoxycarbonyl)phenyl]benzoic acid](/img/structure/B10126.png)
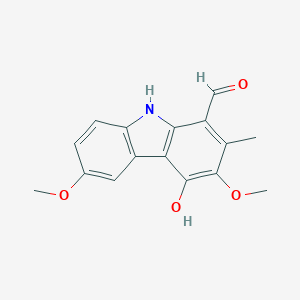
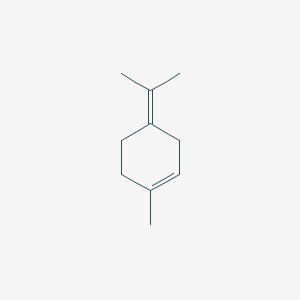
![3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol](/img/structure/B10133.png)
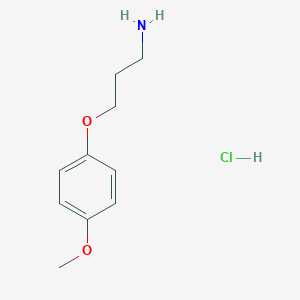

![(3r)-3-Hydroxy-5-{[(R)-Hydroxy(Phosphonooxy)phosphoryl]oxy}-3-Methylpentanoic Acid](/img/structure/B10145.png)
![(S)-4-(2-IODOETHYL)-2,2-DIMETHYL-[1,3]DIOXOLANE](/img/structure/B10146.png)

